molecular formula C23H17Br2N3O6 B11563114 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11563114
M. Wt: 591.2 g/mol
InChI Key: BMXHCRDMEZVBMN-RPPGKUMJSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, nitro, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: The introduction of bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acylation: The formation of the acetyl hydrazine derivative, which involves the reaction of the nitrophenol with acetic anhydride.

    Esterification: The final step involves the formation of the ester linkage with 3-methylbenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler analogs, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C23H17Br2N3O6

Molecular Weight

591.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H17Br2N3O6/c1-14-5-4-6-15(9-14)23(30)34-22-16(10-17(24)11-18(22)25)12-26-27-21(29)13-33-20-8-3-2-7-19(20)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+

InChI Key

BMXHCRDMEZVBMN-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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